molecular formula C19H21N3O2 B2732611 3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione CAS No. 1009289-72-8

3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione

Cat. No.: B2732611
CAS No.: 1009289-72-8
M. Wt: 323.396
InChI Key: FTCCUWKLVDLBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the o-Tolyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the aromatic rings.

    Reduction: Reduction reactions could target the pyrrolidine-2,5-dione core or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which “3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(Dimethylamino)phenyl)amino)-1-phenylpyrrolidine-2,5-dione
  • 3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of “3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help identify unique properties that make it suitable for specific applications.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-6-4-5-7-17(13)22-18(23)12-16(19(22)24)20-14-8-10-15(11-9-14)21(2)3/h4-11,16,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCUWKLVDLBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.